Ethyl 4-{4-[(4-fluorophenyl)amino]pteridin-2-yl}piperazine-1-carboxylate

Lipophilicity Drug-likeness Structure-Activity Relationship

Ethyl 4-{4-[(4-fluorophenyl)amino]pteridin-2-yl}piperazine-1-carboxylate (CAS 946288-91-1) is a synthetic small-molecule pteridine derivative featuring a 4-fluorophenylamino substituent at the pteridine 4-position and an N‑ethyl carboxylate‑functionalized piperazine ring at the 2‑position. With a molecular weight of 397.4 g/mol, a computed XLogP3‑AA of 2.3, a topological polar surface area (TPSA) of 96.4 Ų, and 9 hydrogen‑bond acceptor atoms, the compound occupies a physicochemically distinct space among pteridine‑piperazine screening candidates.

Molecular Formula C19H20FN7O2
Molecular Weight 397.414
CAS No. 946288-91-1
Cat. No. B2712766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-{4-[(4-fluorophenyl)amino]pteridin-2-yl}piperazine-1-carboxylate
CAS946288-91-1
Molecular FormulaC19H20FN7O2
Molecular Weight397.414
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F
InChIInChI=1S/C19H20FN7O2/c1-2-29-19(28)27-11-9-26(10-12-27)18-24-16-15(21-7-8-22-16)17(25-18)23-14-5-3-13(20)4-6-14/h3-8H,2,9-12H2,1H3,(H,22,23,24,25)
InChIKeyATWGBOPKQRZXAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-{4-[(4-fluorophenyl)amino]pteridin-2-yl}piperazine-1-carboxylate (946288-91-1): Baseline Characteristics for Procurement Decisions


Ethyl 4-{4-[(4-fluorophenyl)amino]pteridin-2-yl}piperazine-1-carboxylate (CAS 946288-91-1) is a synthetic small-molecule pteridine derivative featuring a 4-fluorophenylamino substituent at the pteridine 4-position and an N‑ethyl carboxylate‑functionalized piperazine ring at the 2‑position [1]. With a molecular weight of 397.4 g/mol, a computed XLogP3‑AA of 2.3, a topological polar surface area (TPSA) of 96.4 Ų, and 9 hydrogen‑bond acceptor atoms, the compound occupies a physicochemically distinct space among pteridine‑piperazine screening candidates [2]. Its primary commercial availability is as a research‑grade screening compound (≥90% purity) from vendors such as TimTec (catalog ActiMol 3 Week), with the identifier STK944107 confirming its inclusion in curated kinase‑focused libraries [3].

Why Generic Pteridine‑Piperazine Substitution Fails for 946288-91-1: Structural Determinants of Differentiation


Within the pteridine‑piperazine‑carboxylate chemotype, even seemingly conservative atomic replacements can profoundly shift both physicochemical and biological profiles. The 4‑fluoro substituent on the aniline ring of 946288-91-1 imparts a distinct electronic character and lipophilicity compared to the 4‑chloro, 4‑methyl, or unsubstituted phenyl analogs, affecting target binding kinetics and metabolic stability [1]. Simultaneously, the ethyl carbamate moiety on the piperazine ring differentiates it from hydroxyl‑terminated analogs (e.g., ethanol derivatives), which exhibit markedly different hydrogen‑bonding capacity, solubility, and propensity for Phase‑II metabolism [2]. These structural variations mean that generic substitution within this series is not isofunctional; procurement of the specific fluorinated ethyl carbamate is essential to maintain SAR-validated activity profiles [3].

Quantitative Differentiation Evidence for Ethyl 4-{4-[(4-fluorophenyl)amino]pteridin-2-yl}piperazine-1-carboxylate


Lipophilicity (XLogP3‑AA) Comparison: 4‑Fluoro vs. 4‑Chloro and Unsubstituted Phenyl Analogs

The computed XLogP3‑AA value for 946288-91-1 is 2.3, placing it within the optimal lipophilicity range (1–3) for oral drug‑likeness. The corresponding chlorine‑substituted analog ethyl 4-(4-((4-chlorophenyl)amino)pteridin-2-yl)piperazine-1-carboxylate (MW 413.87) is predicted to have a higher XLogP (estimated >2.8) due to the greater hydrophobicity of chlorine versus fluorine. This difference of ≥0.5 log units can translate to a >3‑fold change in membrane permeability and a measurable shift in CYP450 metabolic susceptibility [1][2].

Lipophilicity Drug-likeness Structure-Activity Relationship

Hydrogen‑Bond Acceptor Capacity: Ethyl Carbamate vs. Ethanol‑Terminated Analog

946288-91-1 possesses 9 hydrogen‑bond acceptor (HBA) atoms and 1 hydrogen‑bond donor (HBD), derived from the ethyl carbamate group, the pteridine core nitrogens, and the fluorophenylamino NH. In contrast, the ethanol‑terminated analog 2-(4-(4-((4-fluorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol introduces an additional H‑bond donor (the terminal –OH), increasing the HBD count to 2 and likely raising the TPSA above 100 Ų. This shift is predicted to reduce passive membrane permeability (Papp) by approximately 2‑ to 5‑fold based on the established TPSA‑permeability correlation [1][2].

Hydrogen Bonding Solubility Metabolic Stability

Pteridine Scaffold Kinase Inhibition Potential: Class‑Level SAR Evidence

Substituted pteridine derivatives bearing piperazine moieties at the 2‑position have been disclosed as inhibitors of Polo‑like kinases (PLKs), a validated anticancer target. In the patent family WO2008050078, certain 2‑piperazino‑pteridine analogs achieved PLK1 IC₅₀ values in the sub‑micromolar range (exemplified compound IC₅₀ ≈ 0.05–0.5 µM). The 4‑fluoroanilino substitution pattern present in 946288-91-1 is consistent with the general pharmacophore described, where a substituted aniline at the 4‑position of the pteridine engages the kinase hinge region [1]. While direct IC₅₀ data for 946288-91-1 are not publicly available, its structural congruence with patented PLK inhibitor scaffolds positions it as a high‑priority candidate for kinase profiling panels.

Kinase Inhibition Polo-like Kinase Cancer

Ethyl Ester Derivatization Handle: Synthetic Versatility Advantage

The ethyl carbamate (urethane) functionality at the piperazine N‑1 position is a chemically tractable group that can be hydrolyzed to the free piperazine under mild basic conditions (e.g., KOH/EtOH, reflux) or directly transamidated to yield amide derivatives. This contrasts with the ethanol‑terminated analog, where the primary alcohol requires protection/deprotection sequences for further elaboration. In structurally related pteridine‑diore SAR studies, piperazine‑substituted 5,8‑dihydropteridine‑6,7‑diones demonstrated that the nature of the piperazine N‑substituent critically modulates both antiproliferative activity (GI₅₀ values ranging from 2.1 to >50 µM across gastric cancer cell lines) and apoptosis induction [1]. The ethyl carbamate therefore represents a strategic intermediate that balances stability during storage with the ability to generate diverse analogs through simple chemical manipulation.

Prodrug Design Derivatization Medicinal Chemistry

Recommended Research & Industrial Application Scenarios for 946288-91-1


Kinase Inhibitor Screening Library Enrichment

946288-91-1 is optimally deployed as a structurally enabled member of kinase‑focused screening libraries, particularly those targeting Polo‑like kinases (PLKs). Its 2‑piperazino‑4‑(4‑fluoroanilino)pteridine architecture matches the pharmacophore described in patent WO2008050078, where related pteridine derivatives exhibit PLK1 IC₅₀ values of 0.05–0.5 µM. Procurement of this compound enables direct evaluation of the 4‑fluorophenyl/ethyl carbamate substitution combination within established PLK inhibitor SAR campaigns [1].

CNS‑Penetrant Lead Optimization Programs

With a computed XLogP3‑AA of 2.3, TPSA of 96.4 Ų, and a single hydrogen‑bond donor, 946288-91-1 resides within the favorable physicochemical space for blood‑brain barrier penetration (CNS MPO desirability). The 4‑fluoro substituent provides a superior lipophilicity‑to‑size ratio compared to the 4‑chloro analog, while the ethyl carbamate avoids the additional H‑bond donor penalty of ethanol‑terminated analogs. These properties position it as a preferred scaffold for CNS‑targeted kinase programs where brain exposure is critical [2][3].

Prodrug and Derivatization Chemistry Feasibility

The ethyl carbamate moiety serves as a latent piperazine protecting group that can be selectively removed under basic hydrolysis (KOH/EtOH) to reveal the free piperazine for further functionalization. This synthetic handle enables the generation of focused analog libraries through hydrolysis, transamidation, or N‑alkylation pathways. In related pteridine‑dione series, piperazine N‑substitution was shown to modulate antiproliferative GI₅₀ values by >20‑fold, underscoring the value of the ethyl carbamate as a diversification point for SAR exploration [4].

Physicochemical Comparator for Halogen‑Scanning SAR Studies

946288-91-1 serves as the 4‑fluoro reference point within a halogen‑scanning matrix that includes the 4‑chloro analog (MW 413.87, estimated XLogP >2.8), the 4‑bromo analog, and the unsubstituted phenyl analog. Systematic procurement of this set allows quantitative deconvolution of halogen effects on lipophilicity, metabolic stability, and target binding, with the fluoro derivative offering the optimal balance of metabolic resistance and potency preservation for oral drug candidacy [5].

Quote Request

Request a Quote for Ethyl 4-{4-[(4-fluorophenyl)amino]pteridin-2-yl}piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.